Bicyclo[3.2.2]nonane-1-carbaldehyde
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Overview
Description
Bicyclo[322]nonane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It is a bicyclic structure characterized by a nonane ring system with an aldehyde functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[3.2.2]nonane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure conditions followed by thermal cycloreversion can yield bicyclo[3.2.2]nonane derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.2]nonane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the nonane ring can be substituted with different functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Bicyclo[3.2.2]nonane-1-carboxylic acid.
Reduction: Bicyclo[3.2.2]nonane-1-methanol.
Substitution: Various substituted bicyclo[3.2.2]nonane derivatives depending on the substituents used.
Scientific Research Applications
Bicyclo[3.2.2]nonane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonane-1-carbaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity. The unique bicyclic structure also allows it to fit into specific binding sites, influencing its reactivity and interactions.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size and connectivity.
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring system.
Bicyclo[3.3.0]octane: A smaller bicyclic compound with a different ring size.
Uniqueness: Bicyclo[3.2.2]nonane-1-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde functional group. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds. Its structure allows for specific interactions with reagents and biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
bicyclo[3.2.2]nonane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAAJDEOYJOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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